molecular formula C17H33NaO2 B3044257 Sodium heptadecanoate CAS No. 1002-82-0

Sodium heptadecanoate

Cat. No. B3044257
CAS RN: 1002-82-0
M. Wt: 292.4 g/mol
InChI Key: OVYNXDWUWZJFBZ-UHFFFAOYSA-M
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Description

Sodium heptadecanoate, also known as Sodium margarate, is a compound with the molecular formula C17H33NaO2 . It has an average mass of 292.432 Da and a monoisotopic mass of 292.237823 Da . It is used in research grade lipids .


Synthesis Analysis

Sodium heptadecanoate can be synthesized through the saponification or hydrolysis of fat or oil droplets. In this process, the fat or oil reacts with a strong base, such as sodium or potassium hydroxide, to produce fatty acid salts . This process can be coupled with isotopic labeling to elucidate the synthetic pathways being engaged by the cells, and the relative contribution of synthesis and import to maintain lipid content .


Molecular Structure Analysis

The molecular structure of Sodium heptadecanoate consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 sodium atom . It is also known as Heptadecanoic acid, sodium salt .

Scientific Research Applications

1. Effects on Cardiac Sodium Current

Sodium heptadecanoate, under the related study of heptanol, shows significant effects on cardiac sodium current (INa) in canine cardiac Purkinje cells. This is evident in internally perfused voltage-clamped cardiac Purkinje cells at reduced Na+ levels. Heptanol's block of peak sodium conductance provides insights into the impact of similar compounds like sodium heptadecanoate on cardiac ion channels. These findings contribute to understanding the regulation of cardiac electrophysiological properties (Nelson & Makielski, 1991).

2. Neurotoxicity in Anticancer Agents

A study on oxaliplatin, a widely used anticancer drug, highlights its neurotoxic effects, which include reducing the amplitude of voltage-gated sodium current. Sodium heptadecanoate, by association, can help in understanding the interaction of similar compounds with neuronal voltage-gated sodium channels. This is crucial for understanding the side effects of certain anticancer agents and developing strategies to mitigate them (Grolleau et al., 2001).

3. Cyanide Impact on Corals and Anemones

Sodium cyanide's impact on reef corals and anemones provides a comparative context for sodium heptadecanoate's potential environmental impact. Sodium cyanide causes tentacle and mesenterial filament retraction, mucus discharge with zooxanthellae, and biochemical changes in coral and anemone tissues. Understanding such effects of sodium compounds on marine organisms can guide environmental safety assessments and the development of less harmful alternatives (Cervino et al., 2003).

4. Impact on Ischemic Arrhythmia

Research on sodium 5-hydroxydecanoate's effects on ischemic arrhythmia sheds light on the potential therapeutic applications of sodium heptadecanoate in cardiovascular diseases. Sodium 5-hydroxydecanoate reduces ventricular fibrillation incidence and elevates ischemically decreased ventricular fibrillation thresholds. This suggests a role for similar sodium compounds in managing cardiac arrhythmias and ischemic heart conditions (Niho et al., 1987).

5. Clinical Uses of Sodium Tetradecyl Sulfate

The clinical applications of sodium tetradecyl sulfate, approved for treating varicose veins, provide a framework for potential medical uses of sodium heptadecanoate. Its use in varicose veins, telangiectasias, and several dermatological conditions illustrates the potential versatility of sodium compounds in medical treatments. Understanding the efficacy and side effects of sodium tetradecyl sulfate can inform the development of sodium heptadecanoate-based therapies (Jenkinson et al., 2017).

properties

IUPAC Name

sodium;heptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYNXDWUWZJFBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

506-12-7 (Parent)
Record name Sodium heptadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50905258
Record name Sodium heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium heptadecanoate

CAS RN

1002-82-0
Record name Sodium heptadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium heptadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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